Benzyl 3'-Sulfo-beta-D-lactoside Sodium Salt
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Overview
Description
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt: is a chemical compound with the molecular formula C19H27O14S.Na and a molecular weight of 534.46 . It is primarily used in scientific research and as a synthetic intermediate . This compound is known for its role in various biochemical and proteomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt typically involves the sulfonation of benzyl beta-D-lactoside. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the sulfonation process and prevent over-sulfonation .
Industrial Production Methods
Industrial production of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality . The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted benzyl lactosides.
Scientific Research Applications
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of glycoproteins and carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The sulfonate group enhances its binding affinity to these targets, facilitating various biochemical processes . The compound’s effects are mediated through pathways related to glycosylation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Benzyl beta-D-lactoside: Lacks the sulfonate group, making it less reactive in certain biochemical assays.
Benzyl 4’-Sulfo-beta-D-lactoside Sodium Salt: Similar structure but with the sulfonate group at a different position, leading to different reactivity and binding properties.
Benzyl 3’-Phosphate-beta-D-lactoside Sodium Salt: Contains a phosphate group instead of a sulfonate group, resulting in different biochemical interactions.
Uniqueness
Benzyl 3’-Sulfo-beta-D-lactoside Sodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C19H27NaO14S |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C19H28O14S.Na/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9;/h1-5,10-25H,6-8H2,(H,26,27,28);/q;+1/p-1/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+;/m1./s1 |
InChI Key |
ANWRTVFLNKPIPV-GSUZEEOXSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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